molecular formula C5H6BrNOS B2599788 2-Bromo-4-(methoxymethyl)-1,3-thiazole CAS No. 1699146-67-2

2-Bromo-4-(methoxymethyl)-1,3-thiazole

Cat. No.: B2599788
CAS No.: 1699146-67-2
M. Wt: 208.07
InChI Key: ACDMCXMUIWZAEY-UHFFFAOYSA-N
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Description

2-Bromo-4-(methoxymethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position and a methoxymethyl group at the fourth position of the thiazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(methoxymethyl)-1,3-thiazole typically involves the bromination of 4-(methoxymethyl)-1,3-thiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually performed at low temperatures to control the reactivity and ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(methoxymethyl)-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in the presence of acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include 4-(methoxymethyl)-1,3-thiazole derivatives with various substituents replacing the bromine atom.

    Oxidation Reactions: Products include 4-(formylmethyl)-1,3-thiazole or 4-(carboxymethyl)-1,3-thiazole.

    Reduction Reactions: Products include dihydrothiazole derivatives.

Scientific Research Applications

2-Bromo-4-(methoxymethyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(methoxymethyl)-1,3-thiazole depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the methoxymethyl group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

2-Bromo-4-(methoxymethyl)-1,3-thiazole can be compared with other thiazole derivatives such as:

    2-Bromo-4-methyl-1,3-thiazole: Similar structure but with a methyl group instead of a methoxymethyl group.

    2-Chloro-4-(methoxymethyl)-1,3-thiazole: Similar structure but with a chlorine atom instead of a bromine atom.

    4-(Methoxymethyl)-1,3-thiazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

2-bromo-4-(methoxymethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNOS/c1-8-2-4-3-9-5(6)7-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDMCXMUIWZAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CSC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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